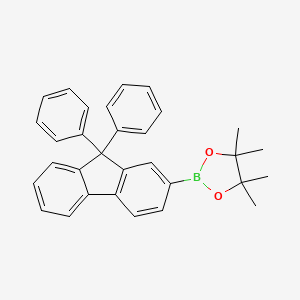
2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” is a chemical compound with the molecular formula C25H19BO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” is 1S/C25H19BO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,27-28H .
Physical And Chemical Properties Analysis
“(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid” has a molecular weight of 362.2 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 362.1478100 g/mol . The topological polar surface area is 40.5 Ų .
Wissenschaftliche Forschungsanwendungen
-
Organic Semiconductors
-
OLEDs
-
Suzuki-Miyaura Cross Coupling Reaction
-
Organic Light-Emitting Diodes (OLEDs)
- In a study, two new bipolar materials were designed and synthesized: N1 - (9,9-diphenyl-9 H -fluoren-2-yl)- N1 - (4,6-diphenylpyrimidin-2-yl)- N4, N4 -diphenylbenzene-1,4-diamine (FLU-TPA/PYR) and N1 - (4- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)- N1 - (9,9-diphenyl-9 H -fluoren-2-yl)- N4, N4 diphenylbenzene-1,4-diamine (FLU-TPA/TRZ) .
- Two different devices were fabricated, namely a yellow phosphorescent organic light-emitting diode (PhOLED) and a non-doped fluorescent OLED emitter with both FLU-TPA/PYR and FLU-TPA/TRZ .
- The FLU-TPA/PYR host-based yellow PhOLED device showed better maximum current, power and external quantum efficiencies at 21.70 cd/A, 13.64 lm/W and 7.75%, respectively . The non-doped fluorescent device with the triazine-based FLU-TPA/TRZ material demonstrated current, power and external quantum efficiencies of 10.30 cd/A, 6.47 lm/W and 3.57%, respectively .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(9,9-diphenylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-19-20-26-25-17-11-12-18-27(25)31(28(26)21-24,22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-21H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMUDHYVDPNPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
462128-39-8 |
Source


|
| Record name | 2-(9,9-diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

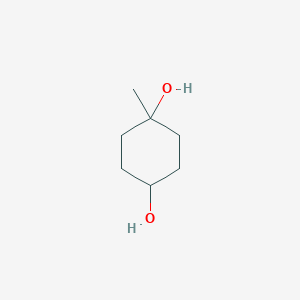
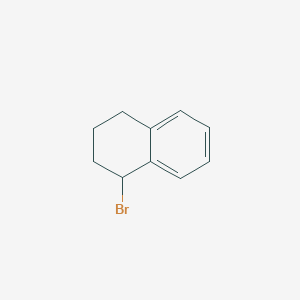
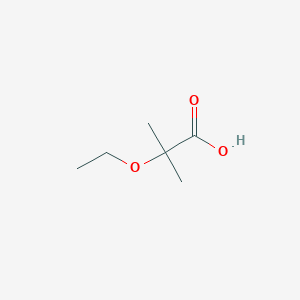
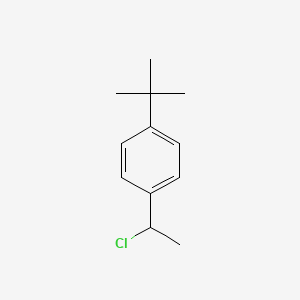
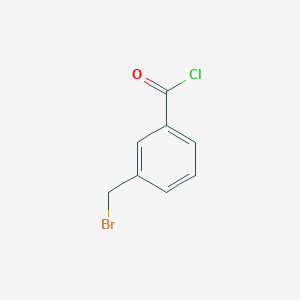
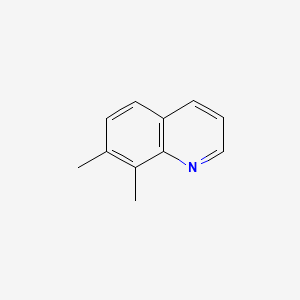
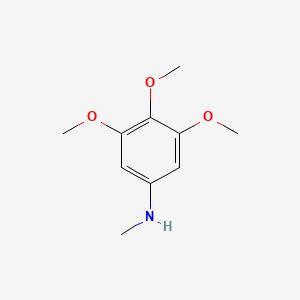



![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)
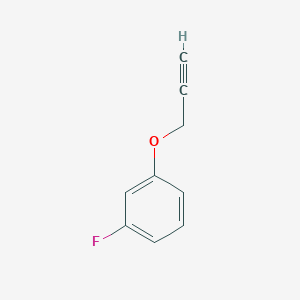
![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)
